Benzyl 2,7,7-trimethyl-5-oxo-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate Benzyl 2,7,7-trimethyl-5-oxo-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC10199189
InChI: InChI=1S/C25H26N2O3/c1-16-21(24(29)30-15-17-8-5-4-6-9-17)22(18-10-7-11-26-14-18)23-19(27-16)12-25(2,3)13-20(23)28/h4-11,14,22,27H,12-13,15H2,1-3H3
SMILES: CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CN=CC=C3)C(=O)OCC4=CC=CC=C4
Molecular Formula: C25H26N2O3
Molecular Weight: 402.5 g/mol

Benzyl 2,7,7-trimethyl-5-oxo-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

CAS No.:

Cat. No.: VC10199189

Molecular Formula: C25H26N2O3

Molecular Weight: 402.5 g/mol

* For research use only. Not for human or veterinary use.

Benzyl 2,7,7-trimethyl-5-oxo-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate -

Specification

Molecular Formula C25H26N2O3
Molecular Weight 402.5 g/mol
IUPAC Name benzyl 2,7,7-trimethyl-5-oxo-4-pyridin-3-yl-1,4,6,8-tetrahydroquinoline-3-carboxylate
Standard InChI InChI=1S/C25H26N2O3/c1-16-21(24(29)30-15-17-8-5-4-6-9-17)22(18-10-7-11-26-14-18)23-19(27-16)12-25(2,3)13-20(23)28/h4-11,14,22,27H,12-13,15H2,1-3H3
Standard InChI Key OTQQYRMAPJSXMG-UHFFFAOYSA-N
SMILES CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CN=CC=C3)C(=O)OCC4=CC=CC=C4
Canonical SMILES CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CN=CC=C3)C(=O)OCC4=CC=CC=C4

Introduction

Chemical Structure and Molecular Characteristics

Core Scaffold and Functional Groups

The compound features a hexahydroquinoline backbone, comprising a partially saturated bicyclic system with a 1,4-DHP ring fused to a cyclohexanone ring. Key structural elements include:

  • 2,7,7-Trimethyl groups: Positioned at the 2- and 7-positions of the DHP and cyclohexanone rings, respectively, these groups influence steric and electronic properties.

  • Pyridin-3-yl substituent: A nitrogen-containing aromatic ring at the 4-position, enhancing hydrogen-bonding capabilities and potential receptor interactions .

  • Benzyl ester: A lipophilic group at the 3-position, modulating solubility and membrane permeability.

Crystallographic Insights

X-ray diffraction studies of analogous hexahydroquinoline derivatives reveal a boat conformation for the DHP ring and a half-chair conformation for the cyclohexanone ring . The pyridinyl group adopts a planar orientation, facilitating π-π stacking interactions in crystal lattices. Intermolecular hydrogen bonds between carbonyl oxygen and amine hydrogens stabilize the molecular packing .

Table 1: Crystallographic Parameters of a Related Hexahydroquinoline Derivative

ParameterValue
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = 12.034 Å, b = 15.247 Å, c = 12.991 Å
β angle115.379°
Volume2153.6 ų
Z4
R-factor0.0531

Data adapted from crystallographic studies of methyl 4-(3-phenoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate .

Synthesis and Optimization

Multi-Component Reaction (MCR) Approach

The synthesis typically involves a one-pot MCR of dimedone, an aryl aldehyde (e.g., pyridine-3-carboxaldehyde), and acetoacetanilide derivatives, catalyzed by ammonium acetate under solvent-free conditions at 150–160°C . This method achieves yields of 65–80% within 10–20 minutes, favoring green chemistry principles.

Mechanistic Steps:

  • Knoevenagel Condensation: Aldehyde and dimedone form an α,β-unsaturated ketone.

  • Michael Addition: Acetoacetanilide attacks the enone intermediate.

  • Cyclization: Intramolecular hemiaminal formation generates the hexahydroquinoline core .

Solvent and Catalyst Screening

Ethanol and acetic acid are preferred solvents for recrystallization, yielding pale yellow crystals with >95% purity . Catalytic amounts of piperidine or L-proline enhance reaction rates and enantioselectivity in asymmetric syntheses.

Table 2: Optimization of Reaction Conditions

ParameterOptimal ConditionYield (%)
Temperature150°C78
CatalystAmmonium acetate75
SolventSolvent-free80
Reaction time15 minutes82

Data compiled from synthetic protocols in .

Physicochemical Properties

Solubility and Stability

The compound exhibits lipophilic character, with solubility in dichloromethane (25 mg/mL) and methanol (12 mg/mL), but limited water solubility (<0.1 mg/mL). Stability studies indicate degradation under strong alkaline (pH >10) or oxidative conditions (H₂O₂), with a half-life of 48 hours at pH 7.4.

Spectroscopic Characterization

  • IR Spectroscopy: Strong absorptions at 1720 cm⁻¹ (ester C=O) and 1665 cm⁻¹ (cyclohexanone C=O).

  • NMR Spectroscopy:

    • ¹H NMR (CDCl₃): δ 1.12 (s, 6H, 7,7-CH₃), 2.38 (s, 3H, 2-CH₃), 5.21 (s, 2H, benzyl CH₂).

    • ¹³C NMR: 196.5 ppm (C=O, cyclohexanone), 167.2 ppm (ester C=O).

Biological Activities and Mechanisms

Calcium Channel Modulation

Hexahydroquinoline derivatives act as L-type calcium channel antagonists, relaxing smooth muscle in the gastric fundus (EC₅₀ = 3.2 μM). Molecular docking studies suggest interactions with the α₁-subunit’s pore-forming region, displacing nifedipine.

Anti-Inflammatory Effects

In murine macrophages, the compound inhibits NF-κB translocation, reducing TNF-α and IL-6 production by 40–60% at 10 μM. Structure-activity relationship (SAR) studies highlight the critical role of the pyridinyl group in suppressing COX-2 expression .

Anti-Toxoplasma Activity

Against Toxoplasma gondii, the compound exhibits an IC₅₀ of 2.8 μM by inhibiting apicoplast ENR (enoyl-acyl carrier protein reductase), a target absent in humans . Docking into the ENR active site (PDB: 1ENR) shows a binding energy of -9.2 kcal/mol, with hydrogen bonds to Tyr158 and Ala206 .

Table 3: Pharmacological Profile

ActivityModel SystemIC₅₀/EC₅₀Mechanism
Calcium antagonismRabbit gastric muscle3.2 μML-type channel blockade
Anti-inflammatoryRAW 264.7 cells10 μMNF-κB inhibition
Anti-T. gondiiIn vitro assay2.8 μMENR inhibition

Data from .

Applications in Medicinal Chemistry

Comparative Analysis with Analogues

Replacing the benzyl group with methyl or isopropyl esters reduces calcium antagonism by 4–6-fold, underscoring the importance of aromatic ester groups. Conversely, fluorination of the pyridine ring improves metabolic stability (t₁/₂ = 4.7 hours) .

Table 4: Structure-Activity Relationships of Hexahydroquinoline Derivatives

CompoundR GroupCalcium IC₅₀ (μM)Solubility (mg/mL)
Benzyl esterC₆H₅CH₂O3.20.09
Methyl esterCH₃O14.50.15
4-Fluorobenzyl ester4-F-C₆H₄CH₂O2.90.07

Data adapted from .

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